molecular formula C20H25NO4 B5319946 1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid

1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid

Numéro de catalogue B5319946
Poids moléculaire: 343.4 g/mol
Clé InChI: YFNQUIQHKNKFMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid, also known as CPP-115, is a synthetic compound that has been studied extensively for its potential therapeutic applications.

Applications De Recherche Scientifique

1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce seizures and cravings for drugs of abuse.

Mécanisme D'action

1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid acts as a reversible inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce seizures and cravings for drugs of abuse.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. By increasing the levels of GABA, this compound can help to reduce the activity of neurons in the brain, which can help to reduce seizures and cravings for drugs of abuse.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid is that it is a highly specific inhibitor of GABA transaminase, which means that it has minimal effects on other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in various physiological and pathological conditions. However, one of the limitations of this compound is that it is relatively unstable and has a short half-life, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for research on 1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid, including:
1. Examining its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
2. Developing more stable and long-lasting analogs of this compound that can be used in a wider range of experimental settings.
3. Investigating the effects of this compound on other neurotransmitter systems in the brain, such as dopamine and serotonin.
4. Studying the potential side effects of this compound and developing strategies to mitigate these effects.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied extensively for its potential therapeutic applications in the treatment of addiction and epilepsy. It acts as a reversible inhibitor of GABA transaminase, which increases the levels of GABA in the brain and can help to reduce seizures and cravings for drugs of abuse. While there are some limitations to its use in experimental settings, there are several future directions for research on this compound that could lead to new therapeutic applications and a better understanding of its mechanisms of action.

Méthodes De Synthèse

1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid is synthesized through a multi-step process that involves the reaction of piperidine with cyclohexanone, followed by the addition of 4-methylphenol and then reaction with chloroacetyl chloride. The resulting compound is then hydrolyzed to produce this compound.

Propriétés

IUPAC Name

1-(cyclohex-3-ene-1-carbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-15-7-9-17(10-8-15)25-20(19(23)24)11-13-21(14-12-20)18(22)16-5-3-2-4-6-16/h2-3,7-10,16H,4-6,11-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNQUIQHKNKFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2(CCN(CC2)C(=O)C3CCC=CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.